molecular formula C17H13F3N2O3 B2535580 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034413-62-0

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2535580
CAS RN: 2034413-62-0
M. Wt: 350.297
InChI Key: IAZSGBKYABSZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TFEBi or Compound 14, is a small molecule inhibitor that has shown promising results in various scientific research applications.

Scientific Research Applications

Crystal Structure Analysis

  • Studies on crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives provide insights into molecular orientations and interactions, which are crucial for understanding compound stability and reactivity. Such analyses contribute to drug design and materials science by elucidating the structural basis of molecular properties (Artheswari et al., 2019).

Photocatalytic Degradation

  • The kinetics and products of TiO2 photocatalytic degradation of pyridine in water research demonstrate the application of similar compounds in environmental cleanup. This study highlights the efficiency of photocatalysis in degrading noxious chemicals, contributing to water purification technologies (Maillard-Dupuy et al., 1994).

Polymerization Initiators

  • Research on α-iminocarboxamide nickel ethylene polymerization and copolymerization initiators showcases the role of similar compounds in the polymer industry. These compounds serve as initiators for the homopolymerization of ethylene or the copolymerization with functionalized monomers, highlighting their importance in creating new polymer materials (Rojas et al., 2007).

Molecular Docking and In Vitro Screening

  • Synthesis, molecular docking, and in vitro screening of newly synthesized derivatives provide insights into the potential therapeutic applications of similar compounds. Such studies contribute to the discovery of new drugs by evaluating molecular interactions with target proteins and assessing antimicrobial and antioxidant activities (Flefel et al., 2018).

Synthesis and Antimicrobial Evaluation

  • Research on the synthesis and antimicrobial evaluation of thienopyrimidine derivatives, including similar compounds, contributes to the development of new antimicrobial agents. These studies provide valuable information for the pharmaceutical industry in the ongoing search for effective treatments against microbial infections (Bhuiyan et al., 2006).

properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3/c18-17(19,20)13-4-2-1-3-12(13)15(23)21-7-9-22-8-5-11-6-10-25-14(11)16(22)24/h1-6,8,10H,7,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZSGBKYABSZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide

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